molecular formula C11H15NO B076435 4-Benzylmorpholine CAS No. 10316-00-4

4-Benzylmorpholine

Cat. No. B076435
CAS RN: 10316-00-4
M. Wt: 177.24 g/mol
InChI Key: GVWBJJLCTWNTRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzylmorpholine derivatives involves various chemical reactions aimed at forming the benzylmorpholine framework. These methods include the slow evaporation solution growth technique for crystal formation, as well as the use of Density Functional Theory (DFT) for optimizing molecular geometry. For instance, 4-benzyl-5-oxomorpholine-3-carbamide, a derivative, is synthesized and characterized by X-ray diffraction, FT-IR, FT-Raman, and NMR techniques, highlighting the compound's versatile synthetic accessibility (Murthy et al., 2017). Other approaches include the controllable synthesis of benzomorpholine derivatives via cross-coupling/annulation reactions and the use of molecular oxygen as an oxidant (Dong et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Benzylmorpholine derivatives, such as 4-benzyl-5-oxomorpholine-3-carbamide, is analyzed using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group. DFT computations complement these experimental findings, providing insights into the compound's geometric parameters, vibrational spectra, and potential energy distribution (Murthy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Benzylmorpholine derivatives are explored through various computational analyses, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and global reactivity descriptors. These studies help identify potential reactive sites and investigate autoxidation and degradation properties. Molecular dynamics simulations and docking studies further reveal the compound's interactions with biological targets and antimicrobial activity (Murthy et al., 2017).

Physical Properties Analysis

The physical properties of 4-Benzylmorpholine and its derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and chemical composition. These properties are crucial for determining the compound's applicability in various fields, including as solvents or in material synthesis. Ionic liquids based on 4-benzyl-4-methylmorpholinium, for instance, show moderate toxicity and potential as biomass solvents due to their physicochemical properties (Pernak et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-Benzylmorpholine, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for its applications in synthesis and drug development. Computational studies provide insights into the compound's electronic properties, charge transfer mechanisms, and reactivity descriptors, aiding in the design of new derivatives with tailored properties (Murthy et al., 2017).

Scientific Research Applications

  • Pharmaceutical Applications:

    • 4-Benzylmorpholine derivatives have been explored as CCR3 chemokine receptor antagonists, potentially useful in treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).
    • An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant, was developed using a Sharpless asymmetric epoxidation strategy (Tetrahedron Letters, 2016).
    • Benzylmorpholine analogs were investigated for selective inhibition of cytochrome P450 2A13, which could be used in the chemoprevention of lung cancer in tobacco users (Pharmaceutical Research, 2013).
  • Chemical Synthesis and Material Science:

    • The synthesis and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids, which have moderate or low toxicity, were examined. These materials could be used as new biomass solvents (Green Chemistry, 2011).
    • A practical synthesis method was developed for a pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, used in a new investigational drug candidate at Eli Lilly and Company (Organic Process Research & Development, 2009).
  • Biomedical and Environmental Research:

Safety And Hazards

The safety data sheet for 4-Benzylmorpholine indicates that it causes skin irritation and serious eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves, protective clothing, and eye protection .

Future Directions

While specific future directions for 4-Benzylmorpholine research are not detailed in the search results, one potential area of interest could be further exploration of its inhibitory effects on human CYP2A enzymes . This could have implications for the development of new therapeutic agents.

properties

IUPAC Name

4-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWBJJLCTWNTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290317
Record name 4-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylmorpholine

CAS RN

10316-00-4
Record name 10316-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-benzyl diol 4 (1.54 g, 4.02 mmol, 1.0 equiv) in 40.0 mL tetrahydrofuran was stirred at 0° C. for 10 min and was then added via cannula to sodium hydride (254.2 mg, 10.06 mmol, 2.5 equiv). The resulting white suspension was stirred vigorously at 0° C. for 5 min before removing the cooling bath. After 1 hr at 23° C., the reaction suspension was returned to a 0° C. bath for 10 min and N-tosylimidazole (894.5 mg, 4.02 mmol. 1.0 equiv) added in 3 portions over 12 min (gas evolution was observed subsequent to the addition of each portion). After stirring the resulting reaction solution for a further 10 min at 0° C., the cooling bath was again removed. After 1 hr at 23° C., excess sodium hydride was CAREFULLY quenched by the slow addition of 30 mL saturated aqueous ammonium chloride to the reaction suspension at 0° C. The reaction mixture was then partitioned between 340 mL ammounium chloride (sat., aq.) and 370 mL diethyl ether and the organic layer separated and washed further with 1×300 mL water and 1×200 mL brine. The aqueous washes were combined and extracted with 2×200 mL diethyl ether. All of the organic extracts were then combined and dried over sodium sulfate. Concentration of the extracts in vacuo provided a yellow oil, which was purified by flash column chromatography (SiO2, 20% ethyl acetate-hexanes), affording the N-benzyl morpholine product as a yellow oil (926.6 mg, 63%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
254.2 mg
Type
reactant
Reaction Step Two
Quantity
894.5 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
ME Kopach, UK Singh, ME Kobierski… - … Process Research & …, 2009 - ACS Publications
… (9) The synthesis of 4-benzylmorpholine-2-carboxylic acid, 10 was then accomplished via … acid in ethanol results in an 87% yield of 4-benzylmorpholine-2-carboxylic acid ethyl ester, 11. …
Number of citations: 32 pubs.acs.org
M Sathiyaraj, P Venkatesh, V Rajendran… - Indian Journal of …, 2020 - op.niscpr.res.in
… In the present study two different ultrasonic frequencies ie, 28 kHz and 40 kHz were used for 4-benzylmorpholine with same output power of 300 W, under otherwise similar conditions …
Number of citations: 1 op.niscpr.res.in
LC Blake, A Roy, D Neul, FJ Schoenen, J Aubé… - Pharmaceutical …, 2013 - Springer
… 4-benzylmorpholine scaffold that might have the potential to effectively and selectively inhibit CYP2A13. A library of twenty-four 4-benzylmorpholine … for the 4-benzylmorpholine scaffold …
Number of citations: 17 link.springer.com
JJ Hale, SG Mills, M MacCoss, PE Finke… - Journal of medicinal …, 1998 - ACS Publications
… )-3-(S)-phenyl-4-benzylmorpholine (7). A solution of 1.00 g (3.7 … )-3-(S)-phenyl-4-benzylmorpholine (8). A solution of 2.67 g (… )-3-(S)-phenyl-4-benzylmorpholine (9). A solution of 2.50 g (…
Number of citations: 233 pubs.acs.org
PV Fish, C Deur, X Gan, K Greene, D Hoople… - Bioorganic & medicinal …, 2008 - Elsevier
… Target compounds were prepared using an enantioselective synthesis employing a highly specific enzyme-catalysed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (26…
Number of citations: 45 www.sciencedirect.com
PV Fish, M Mackenny, G Bish, T Buxton, R Cave… - Tetrahedron …, 2009 - Elsevier
… -2-carboxylic acids 9 and 10 were prepared using an enantioselective synthesis employing a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine…
Number of citations: 17 www.sciencedirect.com
T Morie, S Kato, H Harada, I Fujiwara… - Journal of the …, 1994 - pubs.rsc.org
… pa nded com po u nds 6 - azido - 4 - be nzy I hexa h yd ro - 1,4 oxazepine Ila and its analogues Ilb-d along with the normally substituted compounds 3azidomethyl-4-benzylmorpholine 1 …
Number of citations: 36 pubs.rsc.org
PF Donovan, WR Smith, DA Conley - The Journal of Organic …, 1967 - ACS Publications
… Cerkovnikov, et al.,s also has reported that treatment of benzylamine with the bishalo ether resulted in 4-benzylmorpholine. An alternateapproach to the bisaziridine I, involving reaction …
Number of citations: 1 pubs.acs.org
S Kato, T Morie, K Hino, T Kon, S Naruto… - Journal of medicinal …, 1990 - ACS Publications
… amine 2-(aminomethyl)-4-benzylmorpholine (7a) and structure-activity relationships … 2-(Aminomethyl)-4-benzylmorpholine (7a) was synthesized by methods AD as depicted in Scheme II…
Number of citations: 49 pubs.acs.org
K Yamada, Y Tsukada, Y Karuo… - … A European Journal, 2014 - Wiley Online Library
… On the other hand, the reaction of 2 and 4-benzylmorpholine did not produce 4 b(Cl) under … with 4-benzylmorpholine to generate 4 b and DPT-BM at temperatures as low as −40 C. …

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